SB 206553 Hydrochlorid

Übersicht

Beschreibung

SB 206553 Hydrochlorid: ist ein selektiver Antagonist für Serotonin-Rezeptoren vom Typ 2B und vom Typ 2C. Es ist bekannt für seine hohe Affinität und Selektivität, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. Die Verbindung wurde auf ihre potenziellen anxiolytischen Eigenschaften und ihre Fähigkeit, Serotonin-Rezeptoren zu modulieren, untersucht .

Herstellungsmethoden

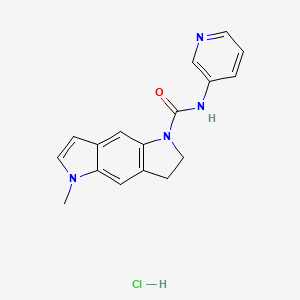

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:

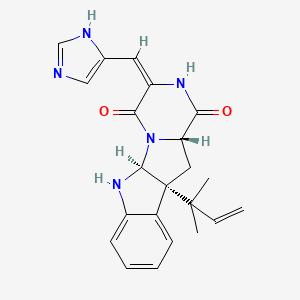

Bildung der Grundstruktur: Dies beinhaltet die Cyclisierung geeigneter Ausgangsmaterialien, um den Pyrroloindol-Kern zu bilden.

Modifikationen der funktionellen Gruppen: Einführung der Pyridylcarbamoylgruppe und anderer notwendiger funktioneller Gruppen.

Hydrochlorid-Bildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Hydrochloridsalzform

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören die Temperatursteuerung, die Auswahl des Lösungsmittels und die Reinigungstechniken .

Wissenschaftliche Forschungsanwendungen

SB 206553 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the structure-activity relationships of serotonin receptors.

Biology: Investigated for its effects on serotonin receptor modulation and its potential anxiolytic properties.

Medicine: Explored for its potential therapeutic applications in treating anxiety and other serotonin-related disorders.

Industry: Utilized in the development of new drugs targeting serotonin receptors

Wirkmechanismus

Target of Action

The primary targets of SB 206553 hydrochloride are the 5-HT2B and 5-HT2C serotonin receptors . These receptors are part of the 5-HT receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .

Mode of Action

SB 206553 hydrochloride acts as a potent and selective antagonist for the 5-HT2B and 5-HT2C serotonin receptors . This means that it binds to these receptors and blocks their activation by serotonin, thereby inhibiting the downstream effects of serotonin signaling .

Biochemical Pathways

The antagonistic action of SB 206553 hydrochloride on the 5-HT2B and 5-HT2C receptors affects the serotonin signaling pathway . By blocking these receptors, SB 206553 hydrochloride can modulate the physiological processes regulated by serotonin, such as mood, appetite, and sleep .

Pharmacokinetics

This suggests that it is well-absorbed and can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The molecular and cellular effects of SB 206553 hydrochloride’s action primarily involve the modulation of serotonin signaling. By acting as an antagonist at the 5-HT2B and 5-HT2C receptors, it can influence various physiological processes regulated by serotonin .

Biochemische Analyse

Biochemical Properties

SB 206553 hydrochloride has a high affinity for the 5-HT2B and 5-HT2C receptors, with pA2 values of 8.89 and 7.92 respectively . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .

Cellular Effects

SB 206553 hydrochloride has been shown to have anxiolytic-like properties . It can attenuate methamphetamine-seeking in rats , suggesting it may have potential therapeutic applications in the treatment of psychostimulant abuse disorders .

Molecular Mechanism

SB 206553 hydrochloride acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .

Dosage Effects in Animal Models

SB 206553 hydrochloride can attenuate methamphetamine-seeking in rats

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SB 206553 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the core structure: This involves the cyclization of appropriate starting materials to form the pyrroloindole core.

Functional group modifications: Introduction of the pyridylcarbamoyl group and other necessary functional groups.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form

Industrial Production Methods: Industrial production of SB 206553 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB 206553 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Pyridyl- und Indolringen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Struktur-Wirkungs-Beziehungen von Serotonin-Rezeptoren zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Modulation von Serotonin-Rezeptoren und seine potenziellen anxiolytischen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Angstzuständen und anderen Serotonin-bedingten Störungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Serotonin-Rezeptoren abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung von Serotonin-Rezeptoren vom Typ 2B und vom Typ 2C. Dieser Antagonismus führt zur Modulation von Serotonin-Signalwegen, die verschiedene physiologische und verhaltensbedingte Reaktionen beeinflussen können. Es wurde auch gezeigt, dass die Verbindung als positiver allosterischer Modulator von alpha 7 nikotinergen Acetylcholinrezeptoren wirkt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ketanserin: Ein weiterer Serotonin-Rezeptor-Antagonist mit einem anderen Selektivitätsprofil.

RS-127445 Hydrochlorid: Ein selektiver Antagonist des Serotonin-Rezeptors vom Typ 2B.

GR 127935 Hydrochlorid: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakologischen Eigenschaften

Einzigartigkeit: SB 206553 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für Serotonin-Rezeptoren vom Typ 2B und vom Typ 2C, was es zu einem wertvollen Werkzeug macht, um zwischen diesen Rezeptorsubtypen zu unterscheiden. Seine anxiolytischen Eigenschaften und seine Fähigkeit, mehrere Rezeptorwege zu modulieren, verbessern seinen Forschungsnutzen weiter .

Eigenschaften

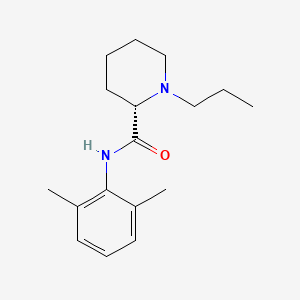

IUPAC Name |

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMBOFBPSNOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042622 | |

| Record name | SB 206553 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197334-04-5 | |

| Record name | SB 206553 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

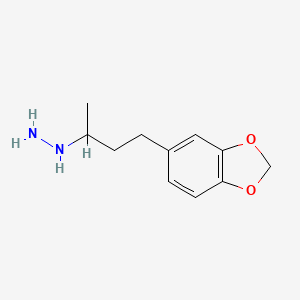

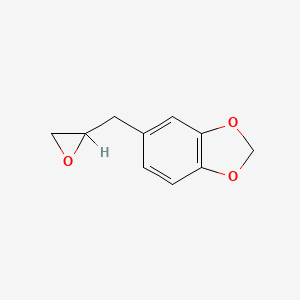

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

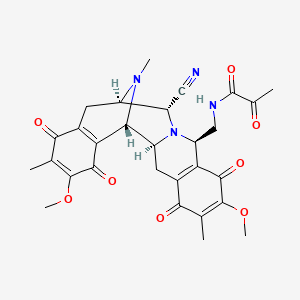

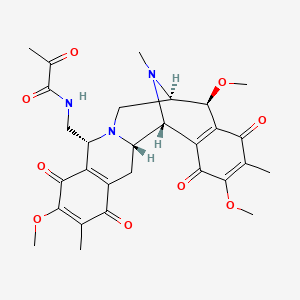

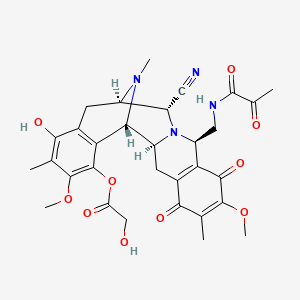

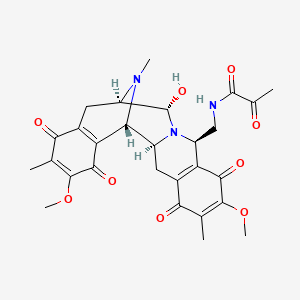

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.